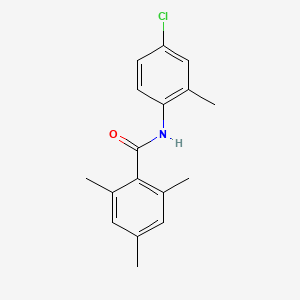

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide

Description

N-(4-Chloro-2-methylphenyl)-2,4,6-trimethylbenzamide is a substituted benzamide derivative characterized by a 2,4,6-trimethylbenzamide core and an N-linked 4-chloro-2-methylphenyl group. The compound’s structure combines steric hindrance from the trimethyl substitution on the benzamide ring with the electron-withdrawing chloro group and methyl substitution on the aryl moiety.

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-10-7-12(3)16(13(4)8-10)17(20)19-15-6-5-14(18)9-11(15)2/h5-9H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOIBNFARRMLFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C=C2)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601216840 | |

| Record name | N-(4-Chloro-2-methylphenyl)-2,4,6-trimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449155-89-9 | |

| Record name | N-(4-Chloro-2-methylphenyl)-2,4,6-trimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449155-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-2-methylphenyl)-2,4,6-trimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide typically involves the reaction of 4-chloro-2-methylaniline with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, leading to various biochemical and physiological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of neurotransmitters in the brain and improved cognitive function.

Comparison with Similar Compounds

Steric and Electronic Effects

- This is critical for interactions with biological targets or material matrices .

- Chloro vs. Heterocyclic Substituents : The 4-chloro-2-methylphenyl group in the target compound provides electron-withdrawing effects, contrasting with electron-rich heterocycles like thiophenyl () or isoxazole (). Such differences influence solubility, reactivity in cross-coupling reactions, and binding affinity in biological systems.

Biological Activity

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide, commonly referred to as a derivative of celecoxib, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an amide functional group with a chloro-methylphenyl substituent and a trimethylbenzene moiety. Its molecular formula is with a molecular weight of approximately 251.76 g/mol.

This compound primarily acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The inhibition of COX-2 leads to decreased production of prostaglandins, which are mediators of inflammation and pain.

Key Findings:

- COX-2 Inhibition : The compound exhibits an IC50 value for COX-2 inhibition around 40 nM, making it significantly potent compared to traditional NSAIDs .

- Apoptosis Induction : Studies indicate that treatment with this compound can induce apoptosis in cancer cell lines through the down-regulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 .

Biological Activity Assays

The biological activity of this compound has been evaluated through various in vitro assays:

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

- Cancer Therapy : In a study involving nasopharyngeal carcinoma cells, this compound demonstrated significant antiproliferative effects and induced apoptosis through the inhibition of STAT3 signaling pathways .

- Anti-inflammatory Effects : In models of acute inflammation, the compound showed effective reduction of inflammatory markers and improved outcomes in chronic inflammation models .

- Analgesic Activity : In pain models such as the Hargreaves hyperalgesia test, it exhibited analgesic properties comparable to traditional NSAIDs without significant gastrointestinal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.